![molecular formula C17H17ClN2O2S B3935165 N-{[(3-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B3935165.png)
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide
Descripción general
Descripción
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide, also known as CIOP or CIOP-1, is a synthetic compound that has gained attention in the scientific community due to its potential use as a research tool. CIOP is a member of the benzamide family and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors. N-{[(3-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. N-{[(3-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-{[(3-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been shown to have neuroprotective properties and can protect against neuronal damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[(3-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide in lab experiments is its specificity for certain enzymes and receptors. N-{[(3-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been shown to selectively inhibit the activity of COX-2 and HDACs, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using N-{[(3-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-{[(3-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide. One area of research is the development of more potent and selective analogs of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide that can be used as therapeutic agents for the treatment of cancer and inflammatory diseases. Another area of research is the study of the role of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide in the regulation of gene expression and epigenetic modifications. Finally, the development of new methods for synthesizing N-{[(3-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide and related compounds could lead to more efficient and cost-effective production of these compounds for use in research.
Aplicaciones Científicas De Investigación
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been used in a variety of research applications due to its ability to modulate the activity of certain enzymes and receptors. One area of research where N-{[(3-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has shown promise is in the study of cancer. Studies have shown that N-{[(3-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. N-{[(3-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has also been shown to have anti-inflammatory properties and has been used in the study of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)carbamothioyl]-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-11(2)22-15-8-3-5-12(9-15)16(21)20-17(23)19-14-7-4-6-13(18)10-14/h3-11H,1-2H3,(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPMRHVIUVVABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-3-oxopropanamide](/img/structure/B3935086.png)
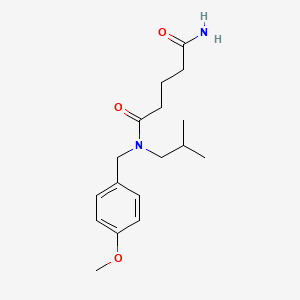
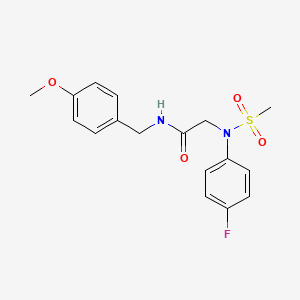
![N-(3,5-dimethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3935110.png)
![(3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3935114.png)
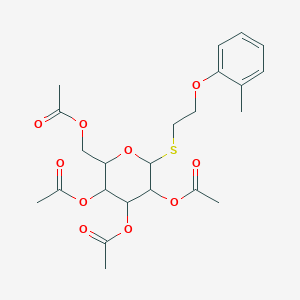
![N-(6-tert-butyl-3-{[(4-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B3935135.png)
![3-(5-methylisoxazol-3-yl)-5-(2-thienylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3935140.png)
![1-[3-(4-sec-butylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B3935157.png)
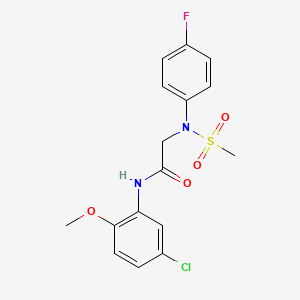
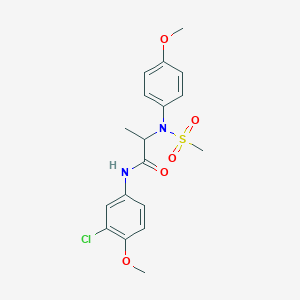
![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B3935176.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3935185.png)
![1-{[6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B3935187.png)